(S)-(-)-7-Hydroxy-DPAT hydrochloride

Dopamine Receptor Stereoselectivity Radioligand Binding

This (S)-(-)-enantiomer of 7-OH-DPAT is the indispensable less-active control for stereoselectivity experiments targeting dopamine D3 and D2 receptors. With >200-fold lower D3 affinity than the R-(+)-counterpart, it validates that observed pharmacological responses are stereospecific rather than scaffold-related artifacts. Its differential β-arrestin recruitment profile at D2 receptors enables dissection of G protein-dependent versus β-arrestin-dependent signaling in biased agonism research. The reduced D3/5-HT1A selectivity (~5-fold) uniquely positions it for studies probing dopaminergic-serotonergic interplay. Generic substitution is scientifically invalid due to profound enantiomer-specific binding differences. For research use only; not for human use.

Molecular Formula C16H26ClNO
Molecular Weight 283.83 g/mol
Cat. No. B1452494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-7-Hydroxy-DPAT hydrochloride
Molecular FormulaC16H26ClNO
Molecular Weight283.83 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl
InChIInChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1
InChIKeyPMBGJJRWBJWNTG-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-7-Hydroxy-DPAT Hydrochloride: A Dopamine D3 Receptor Agonist for Research and Development


(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chiral dopamine receptor agonist belonging to the aminotetralin class, recognized for its preferential binding to the dopamine D3 receptor subtype over D2, D1, and D4 receptors . It serves as the less active enantiomer of the racemic 7-OH-DPAT, a widely used pharmacological tool for probing D3 receptor function in neuropsychiatric and behavioral research [1]. Unlike its R-(+)-counterpart, the S-(-)-enantiomer exhibits considerably lower affinity for dopamine receptor subtypes, a property that defines its utility as a control or comparator in stereoselectivity studies [2].

Why (S)-(-)-7-Hydroxy-DPAT Hydrochloride Cannot Be Substituted with Other Dopamine Agonists in Stereoselective Studies


Generic substitution of dopamine D3-preferring agonists is scientifically invalid due to profound differences in stereoselective binding, receptor subtype selectivity, and functional signaling profiles. The (S)-(-)-enantiomer of 7-OH-DPAT exhibits markedly lower affinity for dopamine D3 and D2 receptors compared to its (R)-(+)-counterpart, with the R-enantiomer showing a more than 200-fold higher affinity for cloned human D3 receptors [1]. Furthermore, D3/D2 selectivity ratios vary dramatically across compounds, ranging from ~78-fold for racemic 7-OH-DPAT to ~250-fold for (+)-PD 128907, while clinical agents like pramipexole and ropinirole exhibit distinct selectivity profiles (e.g., pramipexole D3 Ki = 0.5 nM, D2 Ki = 3.9 nM) [2][3]. These differences in molecular recognition translate into divergent functional outcomes in cAMP inhibition, β-arrestin recruitment, and in vivo behavioral paradigms, precluding interchangeable use in experimental protocols requiring precise control over receptor activation profiles [4].

(S)-(-)-7-Hydroxy-DPAT Hydrochloride: Quantified Differentiation from Comparator Compounds


Enantioselective Binding: (S)-(-)-7-OH-DPAT vs. (R)-(+)-7-OH-DPAT at Human Dopamine D3 Receptors

The (S)-(-)-enantiomer of 7-OH-DPAT exhibits considerably lower binding affinity for cloned human dopamine D3 receptors compared to its (R)-(+)-counterpart. In direct radioligand binding studies, (R)-(+)-7-OH-DPAT bound with a more than 200-fold higher affinity to cloned human D3 receptors (Ki = 0.57 nM) than to D2 receptors, while the corresponding S-(-)-enantiomer demonstrated significantly reduced affinity for both receptor subtypes [1][2].

Dopamine Receptor Stereoselectivity Radioligand Binding

Receptor Subtype Selectivity: 7-OH-DPAT vs. Clinical D3-Preferring Agonists

Racemic 7-OH-DPAT demonstrates a D3/D2 selectivity ratio of approximately 78-fold (Ki D3 = 0.78 nM, Ki D2 = 61 nM), which is substantially higher than that of the clinically used D3-preferring agonist pramipexole (D3/D2 ratio = 7.8-fold; D3 Ki = 0.5 nM, D2 Ki = 3.9 nM) [1]. In functional assays measuring mitogenesis, (+)-7-OH-DPAT exhibited a 7-fold higher potency at D3 versus D2 receptors, while pramipexole showed a 15-fold difference, and the highly selective PD 128,907 showed a 54-fold difference [2].

Receptor Selectivity D3/D2 Ratio Binding Assay

Discriminative Stimulus Profile: 7-OH-DPAT vs. PD128,907 in Rodent Behavioral Models

In rats trained to discriminate the dopamine D3 receptor agonists PD128,907 (0.16 mg/kg, i.p.) and 7-OH-DPAT (0.16 mg/kg, i.p.), both compounds showed 'full' (≥80%) mutual generalization, indicating a shared discriminative stimulus [1]. However, generalization potency correlated more strongly with affinity at cloned human D3 receptors (r=0.68/0.81, n=7) than at D2 receptors (r=0.27/0.64, n=7), and antagonist studies revealed that the PD128,907 discriminative stimulus was blocked by the D2-preferring antagonist L741,626 but not by selective D3 antagonists S11566, S14297, and GR218,231 [1].

Drug Discrimination Behavioral Pharmacology D3 Receptor

In Vivo Cocaine Discrimination: 7-OH-DPAT vs. Quinpirole in Non-Human Primates

In rhesus monkeys trained to discriminate cocaine from saline, the D2/D3 agonists quinpirole, (±)-7-OH-DPAT, and R-(+)-7-OH-DPAT all fully substituted for cocaine [1]. However, the time-course of substitution differed: quinpirole substituted 10 minutes after administration, whereas (±)- and R-(+)-7-OH-DPAT required 60-minute pretreatments [1]. Behavioral potencies (ED50 values) correlated with in vitro D3 receptor binding affinity and functional activity in the order R-(+)-7-OH-DPAT > (±)-7-OH-DPAT > quinpirole [1].

Cocaine Addiction Drug Discrimination Non-Human Primate

β-Arrestin Recruitment at D2 Receptor: (S)-7-OH-DPAT vs. (R)-7-OH-DPAT

In concentration-response studies of β-arrestin 2 recruitment at the dopamine D2 receptor, (S)-7-OH-DPAT displayed a distinct coupling profile compared to its (R)-enantiomer [1]. The (R)-enantiomer demonstrated more robust β-arrestin 2 recruitment, while (S)-7-OH-DPAT showed attenuated efficacy in this pathway, as visualized in comparative concentration-response curves [1].

Functional Selectivity β-Arrestin D2 Receptor

Serotonin Receptor Cross-Reactivity: (-)-7-OH-DPAT vs. (+)-7-OH-DPAT

The (-)-enantiomer of 7-OH-DPAT exhibits reduced selectivity for dopamine D3 receptors over serotonin 5-HT1A receptors compared to its (+)-counterpart. While (+)-7-OH-DPAT demonstrates marked selectivity for hD3 over 5-HT1A sites, (-)-7-OH-DPAT shows only a 5-fold selectivity for hD3 versus 5-HT1A receptors [1]. This reduced selectivity is mirrored in electrophysiological studies: the inhibition of ventral tegmental area (VTA) dopaminergic neuron firing by (+)-7-OH-DPAT is abolished by the D2 antagonist haloperidol, whereas the (-)-enantiomer's effects involve serotonergic components [1].

Receptor Selectivity 5-HT1A Off-Target

Optimal Research and Industrial Applications for (S)-(-)-7-Hydroxy-DPAT Hydrochloride


Stereoselectivity Control in Dopamine D3 Receptor Pharmacology Studies

(S)-(-)-7-Hydroxy-DPAT hydrochloride serves as the essential less-active enantiomer control in experiments designed to validate the stereospecific effects of (R)-(+)-7-OH-DPAT at dopamine D3 and D2 receptors [1]. Its >200-fold lower D3 receptor affinity compared to the R-enantiomer enables researchers to confirm that observed biological responses are attributable to specific receptor engagement rather than non-specific effects of the aminotetralin scaffold.

Comparative Behavioral Pharmacology of Dopamine D3-Preferring Agonists

The distinct behavioral profile of racemic 7-OH-DPAT—characterized by full mutual generalization with PD128,907 in drug discrimination assays, slower onset of cocaine-like discriminative stimulus effects compared to quinpirole, and lower abuse liability relative to cocaine in self-administration paradigms—positions this compound as a key reference for comparative studies of D3/D2 agonists in addiction and neuropsychiatric models [2][3].

Functional Selectivity and Biased Signaling Investigations

The differential β-arrestin recruitment profiles of (S)-7-OH-DPAT versus (R)-7-OH-DPAT at dopamine D2 receptors provide a molecular tool for dissecting biased agonism [4]. Researchers investigating G protein-dependent versus β-arrestin-dependent signaling pathways can employ these enantiomers to probe the structural determinants of functional selectivity at D2-like receptors.

Dopamine-Serotonin Interaction Studies

With its reduced selectivity for dopamine D3 over serotonin 5-HT1A receptors (~5-fold) compared to the (+)-enantiomer, (-)-7-OH-DPAT is particularly suited for studies examining the interplay between dopaminergic and serotonergic systems in the regulation of neuronal firing, behavior, and neurochemical release [5]. This property makes it a valuable tool for modeling complex neuropsychiatric conditions where both neurotransmitter systems are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-7-Hydroxy-DPAT hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.